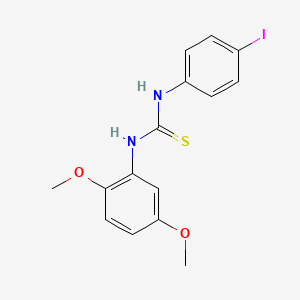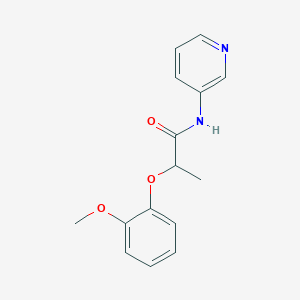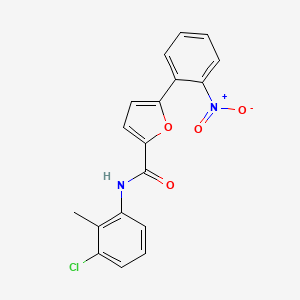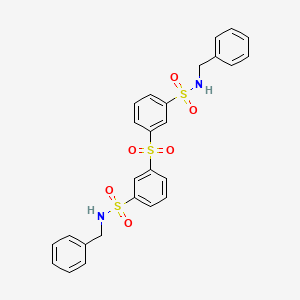
1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea
Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is a functional group containing sulfur, nitrogen, and carbon atoms. The presence of methoxy and iodine substituents on the phenyl rings further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 4-iodophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium azide or potassium cyanide can be employed for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted thiourea compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors.
Medicine: The compound’s structural features suggest potential applications in drug development. It may serve as a lead compound for designing new pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and iodine substituents may enhance the compound’s binding affinity and specificity for certain targets.
Molecular pathways involved in the compound’s action may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)-2-aminopropane (DOI): A well-known serotonergic psychedelic agent with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another compound with similar methoxy and iodine substituents, known for its psychoactive properties.
1-(2,5-Dimethoxyphenyl)-3-(4-bromophenyl)thiourea: A related thiourea compound with a bromine substituent instead of iodine.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-iodophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O2S/c1-19-12-7-8-14(20-2)13(9-12)18-15(21)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPURHOMBANIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(SEC-BUTYL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA](/img/structure/B4577742.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

![N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide](/img/structure/B4577757.png)
![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)


![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
![2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4577794.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
